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molecular formula C12H17NOS B8332478 4-Dimethylamino-4-(2-thienyl)cyclohexanone

4-Dimethylamino-4-(2-thienyl)cyclohexanone

Cat. No. B8332478
M. Wt: 223.34 g/mol
InChI Key: MWFVWRDGDVLNIJ-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

Following the procedure of Example 2, but substituting the appropriate quantity of 4-dimethylamino-4-(2-thienyl)cyclohexanone ethylene ketal (prepared above in Example 27H) for the 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal hydrochloride there is prepared (after recrystallization from methanol-water) the title compound in 64% yield, m.p. 102°-103° C.
Name
4-dimethylamino-4-(2-thienyl)cyclohexanone ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethylene ketal hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7]([N:15]([CH3:17])[CH3:16])([C:10]3[S:11][CH:12]=[CH:13][CH:14]=3)[CH2:6][CH2:5]2)[O:3]C1.ClC1C=CC(C2(N(C)C)CCC(=O)CC2)=CC=1>>[CH3:16][N:15]([CH3:17])[C:7]1([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1

Inputs

Step One
Name
4-dimethylamino-4-(2-thienyl)cyclohexanone ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(CCC(CC2)(C=2SC=CC2)N(C)C)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)N(C)C
Step Three
Name
ethylene ketal hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
(after recrystallization from methanol-water) the title compound in 64% yield, m.p. 102°-103° C.

Outcomes

Product
Name
Type
Smiles
CN(C1(CCC(CC1)=O)C=1SC=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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